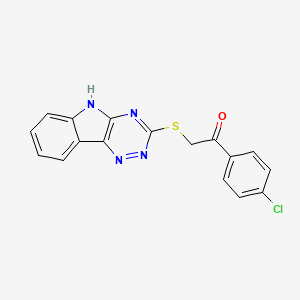

1-(4-Chloro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone

Description

1-(4-Chloro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone (CAS: 61054-38-4) is a heterocyclic compound featuring a 4-chlorophenyl group attached to an ethanone moiety, which is further linked via a sulfanyl bridge to a tetraaza-fluorenyl system (1,3,4,9-tetraaza-fluorene). This structure combines aromatic, electron-withdrawing (chlorophenyl), and electron-rich (sulfanyl-heterocycle) components, making it a candidate for diverse applications in medicinal chemistry and materials science . The compound is commercially available at 95% purity and is synthesized through nucleophilic substitution reactions involving α-halogenated ketones and heterocyclic thiols, as inferred from analogous procedures (e.g., triazole-thioether synthesis in ) .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4OS/c18-11-7-5-10(6-8-11)14(23)9-24-17-20-16-15(21-22-17)12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEWEOSQBYKBKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 4-Chloro-phenyl intermediate: This could involve the chlorination of a phenyl ring using reagents like thionyl chloride or sulfuryl chloride.

Synthesis of the tetraaza-fluorenylsulfanyl moiety: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

Coupling of the intermediates: The final step would involve coupling the 4-Chloro-phenyl intermediate with the tetraaza-fluorenylsulfanyl moiety under conditions that promote the formation of the ethanone linkage, such as using a base like potassium carbonate in a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone can undergo various chemical reactions, including:

Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction could be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Triazole-Based Analogues

- Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Differences: Replaces the tetraaza-fluorenyl group with a 1,2,4-triazole ring and introduces a phenylsulfonyl substituent. The difluorophenyl group may increase metabolic stability compared to the chlorophenyl group in the target compound .

Isoquinoline-Based Analogues

- Compound: 1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone Key Differences: Substitutes tetraaza-fluorene with a phenyl-substituted isoquinoline system. However, the bulky phenyl groups could reduce solubility .

Substituted Ethanones with Alternative Functional Groups

Halogenated Ethanones

- Compound: 2-Chloro-1-(2,4-dichlorophenyl)ethanone Key Differences: Lacks the sulfanyl-heterocycle and features multiple chloro substituents. Properties: Simpler structure with higher electrophilicity due to chlorine atoms, making it reactive in nucleophilic substitution reactions. Likely less stable in biological systems compared to the target compound .

Piperidine-Substituted Analogues

- Compound: 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone Key Differences: Replaces the sulfanyl-heterocycle with a 3-hydroxy-piperidine group.

Sulfanyl-Linked Non-Heterocyclic Analogues

- Compound : (4-Chlorophenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane

Comparative Data Table

| Compound Name | Molecular Weight | Key Substituents | Heterocycle Type | Notable Properties |

|---|---|---|---|---|

| 1-(4-Chloro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone | 385.84 (calc.) | 4-Chlorophenyl, sulfanyl | 1,3,4,9-Tetraaza-fluorene | High aromaticity, moderate polarity |

| 2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | ~520 (est.) | Phenylsulfonyl, difluorophenyl | 1,2,4-Triazole | High polarity, antimicrobial potential |

| 1-(4-Chlorophenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone | 253.73 | 3-Hydroxy-piperidine | None | Basic, H-bond donor |

| (4-Chlorophenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane | ~260 (est.) | Trifluoropentenyl | None | Hydrophobic, flexible |

Biological Activity

1-(4-Chloro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antiviral properties. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of 1-(4-Chloro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone can be represented as follows:

- Molecular Formula: C₁₃H₁₃ClN₄S

- Molecular Weight: 292.79 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities including:

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to 1-(4-Chloro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone. For instance:

- A derivative of this compound was shown to inhibit glioma cell growth in vitro. The study highlighted that certain analogs displayed low micromolar activity against key kinases involved in cancer progression, such as AKT2/PKBβ .

- In another study focusing on pyrano[2,3-c]pyrazole derivatives containing a similar chlorophenyl moiety, compound 4j exhibited potent inhibitory effects on glioma stem cells while showing reduced cytotoxicity towards non-cancerous cells .

2. Antiviral Activity

Research into related compounds has also suggested antiviral properties. For example:

- Compounds derived from 4-chlorobenzoic acid were synthesized and tested for their antiviral activity against the Tobacco Mosaic Virus (TMV), with some derivatives showing promising results . Although this study does not directly test 1-(4-Chloro-phenyl)-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone, it indicates a trend in the biological activity of chlorophenyl-containing compounds.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles for their ability to inhibit glioma cell lines. Compound 4j was noted for its significant inhibition of neurosphere formation in primary patient-derived glioma stem cells at an EC50 of approximately 5 μM. The specificity towards AKT2/PKBβ makes it a candidate for further development as an anticancer therapeutic .

Case Study 2: Kinase Inhibition

In a comprehensive kinase profiling study involving over 139 purified kinases, compound 4j demonstrated selective inhibition of AKT2 with an IC50 value of approximately 12 μM. This finding underscores the potential for developing targeted therapies against cancers where AKT signaling is dysregulated .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.